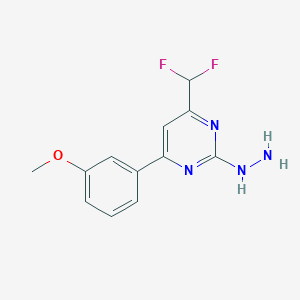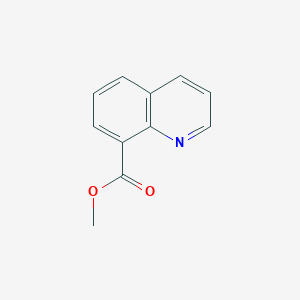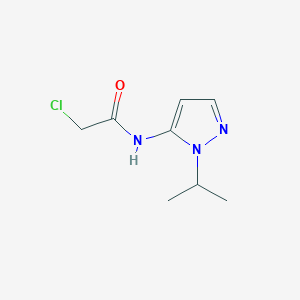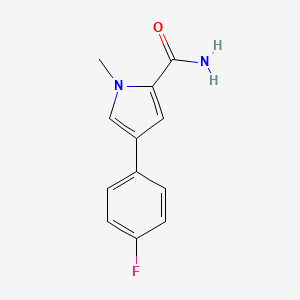
4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the addition of the various substituents. The exact method would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Additionally, it has a difluoromethyl group, a hydrazino group, and a methoxyphenyl group attached to the ring .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially participate in a variety of chemical reactions. The reactivity of the compound would be influenced by the electron-withdrawing or electron-donating effects of the substituents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoromethyl and methoxyphenyl groups could increase the compound’s lipophilicity .科学的研究の応用
Synthesis Methods
Research efforts have been directed towards synthesizing novel pyrimidine and fused pyrimidine derivatives. For instance, Mahmoud et al. (2011) discussed the synthesis of various pyrimidine derivatives through the reaction of specific starting materials with electrophilic reagents. This synthesis process was aimed at exploring potential antiviral activities, although no significant antiviral effects were observed in the study's context (Mahmoud, El-ziaty, Ismail, & Shiba, 2011).
Biological Activities
- Anticonvulsant and Neurotoxicity Evaluation : Shaquiquzzaman et al. (2012) synthesized a series of pyrimidine-5-carbonitrile derivatives and evaluated their anticonvulsant and neurotoxicity effects. Certain compounds demonstrated high activity at low doses, indicating their potential in preventing seizure spread (Shaquiquzzaman, Khan, Amir, & Alam, 2012).
- Antifungal Activity : Hanafy (2011) focused on synthesizing new pyrido[2,3-d]pyrimidine derivatives and evaluating their antifungal activities. Some synthesized compounds showed significant antifungal activities, highlighting their potential as antifungal agents (Hanafy, 2011).
- Anti-inflammatory Activity : Mohamed, Kamel, & Abd El-hameed (2013) synthesized novel pyrrolo[2,3-d]pyrimidine derivatives and tested their in vivo anti-inflammatory activities. Results indicated that some compounds exhibited significant anti-inflammatory activities, suggesting their potential therapeutic applications (Mohamed, Kamel, & Abd El-hameed, 2013).
Antimicrobial and Antiproliferative Activities
- Antimicrobial Activity : Various studies have synthesized new pyrimidine derivatives to evaluate their antimicrobial activities. For example, Hossain & Bhuiyan (2009) reported the synthesis of thieno and furopyrimidine derivatives, which were tested for antimicrobial activities, with some compounds displaying promising results (Hossain & Bhuiyan, 2009).
- Antiproliferative Activity : Nassar et al. (2016) focused on synthesizing 1-(4-(1H-Indol-3-Yl)-6-(4-Methoxyphenyl)Pyrimidin-2-yl)Hydrazine and its derivatives, evaluating their antiproliferative activities. This research highlighted the potential of these compounds in cancer treatment, with some derivatives showing promising antiproliferative activities (Nassar, Badry, Eltoukhy, & Ayyad, 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N4O/c1-19-8-4-2-3-7(5-8)9-6-10(11(13)14)17-12(16-9)18-15/h2-6,11H,15H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRAWWCIVRUBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)NN)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-chloro-2-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-5-(trifluoromethyl)pyridine](/img/structure/B2613890.png)



![N-benzyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2613894.png)

![Benzyl 6a-(hydroxymethyl)-3-oxo-1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate](/img/structure/B2613901.png)


![(E)-3-(furan-2-yl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2613906.png)
![(2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2613907.png)

![7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2613911.png)
![1-(1-Thia-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2613912.png)
